

# The Pharmacokinetics and Pharmacodynamics of HS-10296 (Almonertinib): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | HS-10296 |           |
| Cat. No.:            | B1192942 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**HS-10296**, also known as Almonertinib or Aumolertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **HS-10296**, based on preclinical and clinical data. It includes detailed information on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action, efficacy, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.

## Introduction

**HS-10296** is a potent, irreversible, and selective inhibitor of mutant EGFR, including both the sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3][4] This selectivity profile contributes to its favorable safety and tolerability.[3][4] This guide synthesizes the current knowledge on the pharmacokinetic and pharmacodynamic properties of **HS-10296**.



# **Pharmacokinetics**

The pharmacokinetic profile of **HS-10296** has been characterized in both healthy subjects and patients with NSCLC.[2][3]

# **Absorption**

Following oral administration, **HS-10296** is readily absorbed, with a time to maximum plasma concentration (Tmax) of approximately 4.0 hours in healthy Chinese male participants receiving a single oral dose of 110 mg.[2]

#### **Distribution**

The apparent volume of distribution (Vd/F) of **HS-10296** has been determined, although specific values from patient studies require further consolidation from full trial publications.

#### Metabolism

**HS-10296** is extensively metabolized. In a study with healthy Chinese subjects, a total of 26 metabolites were identified in blood, urine, and feces.[2] The parent drug was the major circulating component, accounting for 69.97% of the total radioactivity (TRA) in plasma. The major metabolite identified was M440 (almonertinib-M2 demethyl product), which accounted for 5.08% of the TRA in plasma.[2]

## **Excretion**

The primary route of elimination for **HS-10296** and its metabolites is believed to be through biliary excretion into the feces.[2] The mean terminal elimination half-life (T1/2) of total radioactivity in vivo was observed to be up to 863 hours in healthy subjects, indicating slow clearance.[2]

# **Quantitative Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of **HS-10296** from a study in healthy Chinese subjects and a Phase 1 clinical trial in patients with NSCLC.

Table 1: Pharmacokinetic Parameters of **HS-10296** in Healthy Chinese Subjects (Single 110 mg Oral Dose)[2]



| Parameter                  | Value                                | Unit    |
|----------------------------|--------------------------------------|---------|
| Tmax                       | 4.0                                  | h       |
| Cmax (HS-10296)            | Data not fully available in abstract | ng/mL   |
| AUC (HS-10296)             | Data not fully available in abstract | h*ng/mL |
| T1/2 (Total Radioactivity) | 863                                  | h       |
| CL/F (HS-10296)            | Data not fully available in abstract | L/h     |
| Vd/F (HS-10296)            | Data not fully available in abstract | L       |

Table 2: Dose-Escalation Pharmacokinetic Parameters of **HS-10296** in Patients with NSCLC (Phase 1 Trial - NCT0298110)[1][3][5]

| Dose Level (mg) | Cmax (ng/mL)                                    | AUC (h*ng/mL)                                   |
|-----------------|-------------------------------------------------|-------------------------------------------------|
| 55              | Specific values require full publication access | Specific values require full publication access |
| 110             | Specific values require full publication access | Specific values require full publication access |
| 220             | Specific values require full publication access | Specific values require full publication access |
| 260             | Specific values require full publication access | Specific values require full publication access |

Note: The abstracts from the Phase 1 trial indicate that pharmacokinetic parameters were evaluated, but do not provide specific mean values for Cmax and AUC at each dose level. Access to the full study publication is required for this detailed data.

# **Pharmacodynamics**



The pharmacodynamic activity of **HS-10296** is centered on its potent and selective inhibition of mutant EGFR, leading to the suppression of downstream signaling pathways and inhibition of tumor growth.

## **Mechanism of Action**

**HS-10296** covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis.

# **Signaling Pathway Inhibition**

**HS-10296** effectively inhibits the phosphorylation of EGFR and key downstream signaling proteins, including AKT and ERK.[6] This disruption of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.





Click to download full resolution via product page

**HS-10296** Inhibition of the EGFR Signaling Pathway.

# **Clinical Efficacy**

Clinical trials have demonstrated the robust anti-tumor activity of **HS-10296** in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. In a Phase 1 trial (NCT0298110), the objective response rate (ORR) was 52% and the disease control rate (DCR) was 92% among 94 patients with the EGFR T790M mutation in the dose-expansion cohort.[1][3]

Table 3: Clinical Efficacy of **HS-10296** in EGFR T790M-Positive NSCLC Patients (Phase 1 Dose-Expansion Cohort)[1][3]



| Efficacy Endpoint                   | Value       | 95% Confidence Interval |
|-------------------------------------|-------------|-------------------------|
| Objective Response Rate (ORR)       | 52%         | 42% - 63%               |
| Disease Control Rate (DCR)          | 92%         | 84% - 96%               |
| Median Progression-Free<br>Survival | 11.0 months | 9.5 - not reached       |

# Experimental Protocols Pharmacokinetic Analysis using UPLC-MS/MS

To quantify the concentration of **HS-10296** and its metabolites in biological matrices (plasma, urine, feces).

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is employed for the analysis.[7][8][9]

- Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile.[9]
- Chromatographic Separation: Separation is achieved on a C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm) with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[10]
- Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). The monitored ion pair for almonertinib is m/z 526.5 → 72.2.[11]
- Quantification: A calibration curve is generated using linear regression analysis of the peak area ratios of the analyte to an internal standard (e.g., D3-Sorafenib).[7]





Click to download full resolution via product page

General Workflow for UPLC-MS/MS Analysis of **HS-10296**.



# **Total Radioactivity Measurement**

To determine the absorption, metabolism, and excretion balance of **HS-10296** using a radiolabeled compound.

- Dosing: Healthy subjects are administered a single oral dose of [14C]almonertinib.[2]
- Sample Collection: Whole blood, plasma, urine, and feces are collected at various time points.[2]
- Measurement: Total radioactivity in the collected samples is measured using a liquid scintillation counter.[2]
- Metabolite Profiling: Metabolites in plasma, urine, and feces are analyzed by highperformance liquid chromatography (HPLC) coupled with an online or offline isotope detector.[2]

# Conclusion

**HS-10296** (Almonertinib) is a third-generation EGFR TKI with a well-defined pharmacokinetic and pharmacodynamic profile. Its oral bioavailability, extensive metabolism, and slow clearance, combined with its potent and selective inhibition of mutant EGFR, contribute to its significant clinical efficacy in NSCLC. The detailed understanding of its ADME properties and mechanism of action provides a solid foundation for its clinical use and for the development of future targeted therapies. This technical guide summarizes the core data and methodologies related to **HS-10296**, offering a valuable resource for the scientific and drug development community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

# Foundational & Exploratory





- 1. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, excretion, and safety of [14C]almonertinib in healthy Chinese subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Third-generation EGFR inhibitor HS-10296 in combination with famitinib, a multi-targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR-mutant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Comparison of Aumolertinib Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of the pharmacokinetic interactions between almonertinib and rivaroxaban, almonertinib and apixaban PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of HS-10296 (Almonertinib): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192942#pharmacokinetics-and-pharmacodynamics-of-hs-10296]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com